N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c1-26-12-4-2-3-11(8-12)22-16(24)9-15-17(25)23-13-7-10(18(19,20)21)5-6-14(13)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAOKXXLPIPZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that integrates unique structural features, including a methoxyphenyl group and a trifluoromethylated benzothiazine moiety. This compound belongs to the benzothiazine family, known for its diverse biological activities. However, specific research on the biological activity of this compound remains limited.
Chemical Structure and Properties
The compound's molecular formula is C18H16F3N2O2S, with a molecular weight of approximately 388.39 g/mol. Its structure includes:
- Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Trifluoromethyl group : Imparts unique electronic properties that may influence biological activity.
Potential Biological Activities
While direct studies on this compound are scarce, analogous compounds in the benzothiazine class have demonstrated various biological activities:
- Antimicrobial Activity : Benzothiazine derivatives often exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Some benzothiazine derivatives possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
- Anticonvulsant Activity : Research indicates that benzothiazine compounds may have anticonvulsant effects, likely due to their interaction with neurotransmitter systems .
The precise mechanism of action for this compound is not well-characterized. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The unique structural features could allow for binding to various receptors, influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-y]acetamide, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin)acetamide | Chloro substituent | Antifungal activity |
| N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin]acetamide | Butyl group | Varying hydrophobic properties |
| 3,4-Dihydro-2H-benzothiazine | Simpler structure | Less complex reactivity |
Case Studies and Research Findings
Although specific case studies on N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin-2-y]acetamide are lacking, research on related benzothiazine derivatives has provided insights into their pharmacological profiles:
-
Anticancer Properties : Similar compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 and Bel7402. The IC50 values indicate the concentration required to inhibit cell growth by 50%:
- Related compound (69c): IC50 = 12.50 µM against MCF-7.
- Related compound (69b): IC50 = 17.82 µM against Bel7402 .
- Antimicrobial Efficacy : Benzothiazine derivatives have demonstrated antimicrobial activity with MIC values indicating effectiveness against various bacterial strains .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Benzothiazinone Derivatives
Substituent Effects on Physicochemical Properties
- The nitro group may also confer redox activity . The 2-CN substituent () introduces polarity, improving aqueous solubility but possibly reducing membrane permeability .
- Electron-Donating Groups (EDGs): The 3-OCH₃ group in the target compound offers moderate EDG effects, balancing solubility and lipophilicity. Methoxy groups are known to participate in hydrogen bonding and π-π stacking .
- Trifluoromethyl (CF₃) Effects: The CF₃ group at position 6 of the benzothiazinone core (common to all analogs) contributes to steric bulk and metabolic stability. In , the additional CF₃ on the phenyl ring amplifies these effects, resulting in a higher molecular weight (434.36 g/mol) .
Comparison with Benzothiazole Derivatives ()
- Core Differences: Benzothiazoles lack the 3-oxo and dihydro features of benzothiazinones, resulting in planar vs. puckered conformations. This may alter binding modes in biological systems .
- Substituent Similarities: The 3-methoxyphenyl and trifluoromethyl groups are retained, suggesting overlapping structure-activity relationship (SAR) principles .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, potassium carbonate in DMF is used to deprotonate phenolic intermediates, enabling coupling with chloroacetylated precursors. Reaction progress is monitored via TLC, and intermediates are isolated by precipitation in water. Characterization includes -NMR, -NMR, and mass spectrometry (MS) to confirm structural integrity. For instance, 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione intermediates are coupled with acetamide derivatives under mild conditions .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
- Methodological Answer:
- NMR Spectroscopy: -NMR identifies aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in -NMR).
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the benzothiazinone core.
- IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O at ~1700 cm) and C-F bonds (~1100–1200 cm) are diagnostic .
Q. What in vitro bioactivity assays are recommended for initial pharmacological screening?
- Methodological Answer:
- Enzyme Inhibition Assays: Target enzymes (e.g., kinases or oxidoreductases) using fluorescence-based or spectrophotometric methods.
- Cell Viability Assays: MTT or resazurin assays in relevant cell lines (e.g., cancer or diabetic models) to assess cytotoxicity or metabolic effects.
- Binding Studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove residual solvents.
- Catalysis: Palladium-based catalysts (e.g., Pd/C or Pd(OAc)) improve coupling efficiency in heterocycle formation.
- Temperature Control: Reflux conditions (e.g., acetic anhydride at 110°C) accelerate cyclization but require careful monitoring to avoid side reactions like over-oxidation .
Q. What strategies mitigate by-product formation during the synthesis of the trifluoromethyl-benzothiazinone core?
- Methodological Answer:
- Protecting Groups: Temporarily protect reactive sites (e.g., methoxy or amino groups) using tert-butyldimethylsilyl (TBDMS) or Boc groups.
- Stepwise Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates before final coupling.
- Low-Temperature Reactions: Reduce thermal degradation by conducting sensitive steps (e.g., nitro reductions) at 0–5°C .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., metformin for hypoglycemic activity) and replicate experiments across multiple labs.
- Structural Confirmation: Re-examine compound purity via HPLC (>95%) and LC-MS to rule out batch-specific impurities.
- In Silico Modeling: Perform molecular docking to predict binding modes and compare with experimental IC values .
Q. What advanced catalytic methods are applicable for synthesizing the dihydro-2H-1,4-benzothiazin-3-one moiety?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
